1-(2,2-Dimethoxyethoxy)-4-fluorobenzene
Description
Structure and Synthesis 1-(2,2-Dimethoxyethoxy)-4-fluorobenzene (CAS: Not explicitly provided; molecular formula: $ \text{C}{10}\text{H}{13}\text{FO}3 $) is a fluorinated aromatic ether characterized by a 4-fluorobenzene ring substituted with a 2,2-dimethoxyethoxy group. Its synthesis involves the alkylation of 4-fluorophenol with 2-bromo-1,1-dimethoxyethane in acetonitrile under reflux conditions, using potassium carbonate ($ \text{K}2\text{CO}_3 $) as a base. The reaction proceeds over five days, yielding the product as a colorless oil (60% yield) after silica gel chromatography .
Properties
Molecular Formula |
C10H13FO3 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C10H13FO3/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 |
InChI Key |
IUSHVRNYACBVFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Weight : 200.21 g/mol (calculated from $ \text{C}{10}\text{H}{13}\text{FO}_3 $).
- Mass Spectrometry : $ m/z $ 218 ($ \text{M} + \text{NH}_4^+ $), 223 ($ \text{M} + \text{Na}^+ $) .
- Applications : Primarily serves as a synthetic intermediate in pharmaceuticals, evidenced by its preparation in Eli Lilly’s research for arthritis therapeutics .
Comparison with Structurally Similar Compounds
Substituent Variations in Fluorobenzene Derivatives
The 4-fluorobenzene core is widely utilized in medicinal and materials chemistry. Key analogs differ in substituent groups, which influence electronic, steric, and solubility properties:
Key Differences and Implications
Substituent Length and Polarity :
- The dimethoxyethoxy group in the target compound enhances solubility in polar solvents compared to longer-chain analogs like diethoxyethoxy derivatives .
- Brominated analogs (e.g., 1-(4-Bromobutoxy)-4-fluorobenzene) exhibit higher molecular weights and reactivity in nucleophilic substitutions, making them versatile intermediates .
Electronic Effects :
Biological and Material Applications :
- Triazole derivatives of 4-fluorobenzene (e.g., 1-(azidomethyl)-4-fluorobenzene) demonstrate corrosion inhibition and biological activity, highlighting the role of substituents in multi-functional applications .
- Haloperidol analogs with 4-fluorophenyl groups (e.g., 1-(4-chlorobutyl)-4-fluorobenzene) are critical in neuroscience drug development .
Research Findings and Data
Notes on Structural and Functional Insights
Substituent Design : Shorter alkoxy chains (e.g., dimethoxyethoxy) balance lipophilicity and solubility, favoring drug bioavailability .
Reactivity Trends : Bromine substituents enable diversification via cross-coupling, whereas methoxy groups stabilize intermediates in multi-step syntheses .
Biological Relevance : Fluorine’s electronegativity enhances metabolic stability and target binding in pharmaceuticals, as seen in γ-secretase modulators .
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